Diethyl benzo[d][1,3]dioxol-5-ylboronate
Description
Structure
2D Structure
Properties
CAS No. |
94839-08-4 |
|---|---|
Molecular Formula |
C11H15BO4 |
Molecular Weight |
222.05 g/mol |
IUPAC Name |
1,3-benzodioxol-5-yl(diethoxy)borane |
InChI |
InChI=1S/C11H15BO4/c1-3-15-12(16-4-2)9-5-6-10-11(7-9)14-8-13-10/h5-7H,3-4,8H2,1-2H3 |
InChI Key |
VCZRHQOJRDVUOO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)OCO2)(OCC)OCC |
Origin of Product |
United States |
Chemical Reactivity and Transformations of Diethyl Benzo D 1 2 Dioxol 5 Ylboronate in Catalytic Systems
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis is the cornerstone of the synthetic utility of Diethyl benzo[d] hw.ac.uknih.govdioxol-5-ylboronate. nih.gov These reactions typically involve a catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination, enabling the precise and efficient coupling of different molecular fragments.
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for carbon-carbon bond formation, celebrated for its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of its organoboron reagents. rsc.org Diethyl benzo[d] hw.ac.uknih.govdioxol-5-ylboronate is an excellent nucleophilic partner in these couplings, reacting with a wide range of electrophiles.
The most common application of Diethyl benzo[d] hw.ac.uknih.govdioxol-5-ylboronate is its coupling with aryl and heteroaryl halides (e.g., -Br, -I) or pseudohalides (e.g., triflates, -OTf). This reaction facilitates the construction of biaryl and heteroaryl-aryl structures, which are prevalent in medicinal chemistry and materials science.
The reaction conditions are crucial for achieving high yields and purity. A typical catalytic system involves a palladium source, a phosphine (B1218219) ligand, and a base. The choice of these components can be tailored to the specific substrates being coupled. For instance, the synthesis of novel 1,3-benzodioxole (B145889) derivatives has been successfully achieved by coupling a brominated benzodioxole core with various arylboronic acids. researchgate.net While this represents the reverse of the title reaction, the catalytic system employed is directly analogous. A common system uses Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) as the catalyst, triphenylphosphine (B44618) (PPh₃) as a ligand, and potassium carbonate (K₂CO₃) as the base in a suitable solvent mixture. researchgate.net
In a direct application, benzo[d] hw.ac.uknih.govdioxol-5-ylboronic acid was coupled with a halogenated triazolopyridine derivative using [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) as the catalyst and K₂CO₃ as the base in a dioxane/water solvent system. researchgate.net This highlights the utility of the reagent in constructing complex, nitrogen-containing heterocyclic systems.
| Catalyst | Ligand | Base | Solvent(s) | Electrophile Type | Product Type | Yield Range | Reference(s) |
| PdCl₂(PPh₃)₂ | PPh₃ | K₂CO₃ | Toluene (B28343)/Ethanol (B145695)/Water | Aryl Bromide | Biaryl | 33-89% | researchgate.net |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | 1,4-Dioxane/Water | Heteroaryl Halide | Aryl-Heteroaryl | N/A | researchgate.net |
| Pd(OAc)₂ | SPhos | CsF | Isopropanol | Heteroaryl Chloride | Aryl-Heteroaryl | Good | nih.gov |
Beyond aryl electrophiles, Diethyl benzo[d] hw.ac.uknih.govdioxol-5-ylboronate can be coupled with sp²-hybridized vinyl and sp-hybridized alkynyl substrates. These reactions provide access to stilbene (B7821643) analogues, conjugated dienes, and other valuable unsaturated systems. The coupling of arylboronic acids with vinyl chlorides, for example, can be effectively catalyzed by a combination of Palladium(II) acetate (B1210297) (Pd(OAc)₂) and the bulky monophosphine ligand SPhos, using cesium fluoride (B91410) (CsF) as the base. nih.gov
Recent advancements have demonstrated that Suzuki-Miyaura couplings can be initiated through an aryl to vinyl 1,4-palladium migration, allowing for the stereospecific synthesis of multisubstituted olefins and 1,3-dienes. nih.govresearchgate.net This methodology underscores the versatility of arylboronates in constructing complex olefinic structures with high degrees of control. While direct examples with Diethyl benzo[d] hw.ac.uknih.govdioxol-5-ylboronate are not extensively detailed, the general principles established for arylboronates are directly applicable.
In Suzuki-Miyaura couplings, stereochemical and regiochemical outcomes are critical for the synthesis of specific isomers. For a planar sp²-hybridized reagent like Diethyl benzo[d] hw.ac.uknih.govdioxol-5-ylboronate, regiochemical ambiguity is generally not a concern. The coupling occurs predictably at the carbon atom to which the boron group is attached.
Stereochemistry becomes a key consideration when the electrophilic partner contains stereogenic centers. For example, in couplings with chiral vinyl halides, the reaction typically proceeds with retention of the double bond geometry. The mechanism of transmetalation for alkylboron reagents has been shown to be highly dependent on the ligand, electrophile, and steric properties of the nucleophile, proceeding through either stereoretentive or stereoinvertive pathways. nih.gov However, for arylboronates, a stereoretentive pathway is generally expected. Ligand selection plays a crucial role in controlling reaction outcomes, particularly in more complex systems such as the regiodivergent coupling of allylic boronates, where different ligands can direct the reaction to yield either the α- or γ-substituted product. nih.govfigshare.com
The oxidative Heck reaction is a variation of the traditional Mizoroki-Heck reaction where an organoboron compound, such as Diethyl benzo[d] hw.ac.uknih.govdioxol-5-ylboronate, couples with an olefin. hw.ac.ukliv.ac.uk Unlike the classical Heck reaction which uses a Pd(0) catalyst and an organohalide, the oxidative version employs a Pd(II) catalyst. The catalytic cycle involves transmetalation from the boronate to the Pd(II) center, followed by migratory insertion of the olefin, and finally β-hydride elimination to form the product. A key feature of this reaction is the requirement of an oxidant (e.g., benzoquinone, copper(II) acetate, or molecular oxygen) to regenerate the Pd(II) catalyst from the Pd(0) species formed after the elimination step. hw.ac.uknih.gov
This methodology allows for the direct arylation of olefins using stable and readily available arylboronic acids and their esters. The reaction can be highly selective, and research has focused on controlling chemo-, regio-, and stereoselectivities, often without the need for phosphine ligands. nih.gov The benzo[d] hw.ac.uknih.govdioxol-5-yl moiety can be introduced onto a variety of olefinic scaffolds using this method, providing access to substituted alkenes that are valuable synthetic intermediates.
| Catalyst | Oxidant | Coupling Partners | Key Features | Reference(s) |
| Pd(II) salts (e.g., Pd(OAc)₂) | Benzoquinone, O₂, Cu(OAc)₂ | Arylboronic acid + Olefin | Direct arylation of olefins; requires oxidant to regenerate Pd(II). | hw.ac.uknih.gov |
| Ligand-free Pd catalyst | N/A | Arylboronic acid + Allyl ester | High chemo-, regio-, and stereoselectivity. | nih.gov |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond, typically between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org The direct involvement of an arylboronate like Diethyl benzo[d] hw.ac.uknih.govdioxol-5-ylboronate as the primary aryl source in a standard Buchwald-Hartwig C-N coupling is not the conventional pathway.
However, arylboronates can play a crucial role in multi-step syntheses for building complex nitrogen-containing heterocycles. A common strategy involves first using a Suzuki-Miyaura coupling to introduce the benzo[d] hw.ac.uknih.govdioxole moiety onto a heterocyclic core, followed by a separate C-N bond-forming reaction. For example, the synthesis of triazolopyridine derivatives utilized a Suzuki coupling between benzo[d] hw.ac.uknih.govdioxol-5-ylboronic acid and a halogenated pyridine (B92270) to forge a key C-C bond, which is an essential step in constructing the final, complex heterocyclic product. researchgate.net
Furthermore, recent studies have shown that phenylboronic esters can act as activators in nickel-catalyzed, Buchwald-Hartwig-type aminations of aryl iodides, suggesting a more direct, albeit non-traditional, role for boronic esters in C-N coupling catalytic cycles. nih.gov These findings open new avenues for the application of boronate reagents in the synthesis of aryl amines and N-heterocycles. The development of catalyst systems for the direct coupling of ammonia (B1221849) or its equivalents has also greatly expanded the scope of these reactions for preparing primary anilines. wikipedia.org
Other Palladium-Mediated Carbon-Carbon and Carbon-Heteroatom Bond Formations
Beyond the well-known Suzuki-Miyaura coupling, the benzo[d] nih.govmdpi.comdioxol-5-ylboron moiety is a competent coupling partner in various other palladium-catalyzed transformations for the formation of both carbon-carbon and carbon-heteroatom bonds. These reactions leverage the transmetalation step characteristic of organoboron reagents with palladium catalysts to construct diverse molecular frameworks under relatively mild conditions. cymitquimica.com
One primary application is the standard Suzuki cross-coupling to form biaryl structures. For instance, benzo[d] nih.govmdpi.comdioxol-5-ylboronic acid is used to synthesize 5-(benzo[d] nih.govmdpi.comdioxol-5-yl)- nih.govwikipedia.orgub.edutriazolo[1,5-a]pyridine derivatives. The reaction proceeds by coupling the boronic acid with a halogenated triazolopyridine in the presence of a palladium catalyst like Pd(dppf)Cl₂, a base such as potassium carbonate, and a solvent system like 1,4-dioxane/water. researchgate.net
Palladium-catalyzed C–S cross-coupling reactions (thioetherification) also represent a key transformation. While the direct use of the diethyl ester is less documented, the parent boronic acid can be coupled with thiols to form aryl thioethers. These reactions typically employ a palladium catalyst, a suitable ligand, and a base to facilitate the formation of the C-S bond, a linkage present in various biologically active molecules. researchgate.net
Similarly, the formation of carbon-phosphorus bonds can be achieved through palladium-catalyzed reactions. The coupling of arylboronic acids with H-phosphonates, H-phosphine oxides, and other P(O)-H compounds provides a direct route to arylphosphonates and related phosphorus-containing compounds. researchgate.net This transformation is valuable for accessing compounds with applications in materials science and medicinal chemistry.
The conditions for these reactions are generally mild, and the benzo[d] nih.govmdpi.comdioxole moiety is tolerant of a wide range of functional groups, making it an attractive component in complex molecule synthesis.
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product | Reference |
| Suzuki Coupling | Aryl/Heteroaryl Halide | Pd(dppf)Cl₂, K₂CO₃ | Biaryl Compound | researchgate.net |
| C-S Coupling | Thiol | Pd(L-Pro)₂ or other Pd complexes | Aryl Thioether | researchgate.net |
| C-P Coupling | P(O)-H Compound | Pd(OAc)₂, Ligand, Base | Aryl Phosphorus Compound | researchgate.net |
Multicomponent Reactions Featuring Benzo[d]nih.govmdpi.comdioxol-5-ylboronates
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, are highly valued for their efficiency and atom economy. nih.govmdpi.com Benzo[d] nih.govmdpi.comdioxol-5-ylboronates are effective components in several such transformations, most notably the Petasis Borono-Mannich (PBM) reaction.
The Petasis Borono-Mannich (PBM) reaction is a powerful three-component reaction that couples an amine, a carbonyl compound (often an aldehyde or ketone), and an organoboronic acid or its ester to produce substituted amines. wikipedia.orgacs.org First reported in 1993, this reaction has become a cornerstone for the synthesis of complex amines, including α-amino acids and their derivatives. mdpi.comdntb.gov.ua
The reaction mechanism is believed to proceed through the condensation of the amine and carbonyl to form an iminium ion intermediate. Concurrently, the boronic acid or ester forms an "ate" complex with the hydroxyl group of an α-hydroxy acid (like glyoxylic acid) or with the carbonyl oxygen itself. The nucleophilic aryl group from the boron "ate" complex then attacks the electrophilic iminium ion, forming a new carbon-carbon bond and yielding the final α-substituted amine product. nih.govacs.org
Diethyl benzo[d] nih.govmdpi.comdioxol-5-ylboronate can serve as the boronic acid component, transferring the benzo[d] nih.govmdpi.comdioxol-5-yl group. The reaction tolerates a wide variety of functional groups and can be performed under mild, often catalyst-free conditions, making it highly suitable for combinatorial chemistry and drug discovery. mdpi.comwikipedia.org
Key features of the Petasis reaction involving benzo[d] nih.govmdpi.comdioxol-5-ylboronates include:
Versatility: A wide range of amines (primary and secondary) and carbonyl compounds can be used. nih.gov
Stereoselectivity: When chiral amines, aldehydes, or catalysts are employed, the reaction can proceed with high diastereoselectivity and enantioselectivity. mdpi.com
Mild Conditions: The reaction often proceeds at room temperature and does not require anhydrous or inert conditions. wikipedia.org
| Reactant 1 (Amine) | Reactant 2 (Carbonyl) | Reactant 3 (Boron Species) | Product Type | Reference |
| Secondary Amine | Paraformaldehyde | Vinylboronic Acid | Allylamine | wikipedia.org |
| L-Phenylalanine methyl ester | Lactol | Arylboronic Acid | anti-1,2-Amino alcohol | wikipedia.org |
| Aniline derivative | Glyoxylic Acid | Diethyl benzo[d] nih.govmdpi.comdioxol-5-ylboronate | N-Aryl α-Amino Acid | mdpi.com |
| Primary/Secondary Amine | Aldehyde/Ketone | Diethyl benzo[d] nih.govmdpi.comdioxol-5-ylboronate | α-Substituted Amine | acs.org |
Beyond the PBM reaction, arylboronic acids and their esters can participate in other types of multicomponent transformations. For instance, palladium-catalyzed MCRs can incorporate a boronic acid as one of the components. An example includes the coupling of an allene, an aryl halide, and an arylboronic acid to generate complex poly-arylated structures.
Another area involves the combination of MCRs with subsequent cross-coupling reactions. For example, a product from a Biginelli reaction, which forms a dihydropyrimidinone scaffold, can be functionalized with a leaving group that is then subjected to a Suzuki coupling with Diethyl benzo[d] nih.govmdpi.comdioxol-5-ylboronate. semanticscholar.org This sequential one-pot approach allows for the rapid construction of highly decorated heterocyclic libraries.
Furthermore, chemo- and regioselective cycloaddition reactions, such as the [3+2] cycloaddition, can be designed as multicomponent processes where one of the starting materials is assembled in situ. While direct participation of the boronate is less common in the cycloaddition itself, its presence on one of the reactants allows for the introduction of the benzo[d] nih.govmdpi.comdioxole moiety into the final spiroheterocyclic product. researchgate.net The boronate can also be used in a subsequent step to further functionalize the cycloadduct.
Diversification of Diethyl benzo[d]nih.govmdpi.comdioxol-5-ylboronate through Functional Group Interconversions
Functional group interconversion (FGI) is a strategic approach in organic synthesis where one functional group is transformed into another. imperial.ac.ukorganic-chemistry.org The carbon-boron bond in Diethyl benzo[d] nih.govmdpi.comdioxol-5-ylboronate is remarkably versatile and can be converted into a variety of other functional groups, significantly enhancing its synthetic utility beyond cross-coupling reactions.
The most common FGI is the oxidation of the C–B bond to a C–O bond, yielding a phenol. This is typically achieved using an oxidizing agent like hydrogen peroxide under basic conditions (e.g., NaOH). This provides a route to 3,4-methylenedioxyphenol (sesamol) from the boronate ester.
The C–B bond can also be converted to carbon-halide bonds. Reaction with copper(II) halides (CuCl₂ or CuBr₂) can introduce chlorine or bromine atoms, respectively, onto the aromatic ring in a process known as Chan-Lam-Evans coupling, although this is more typically used for C-O, C-N, and C-S bond formation. A more direct route to aryl halides from boronic esters involves reaction with reagents like N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS) under appropriate conditions. vanderbilt.edu
Other potential transformations include:
Protodeboronation: The C-B bond can be cleaved and replaced with a hydrogen atom by treatment with an acid or base in a protic solvent.
Amination: The C-B bond can be converted to a C-N bond to form anilines, although this is a less common transformation for arylboronates compared to amination of aryl halides.
These FGIs allow for the strategic use of the boronate group as a "masked" functional group, which can be installed early in a synthetic sequence and converted to the desired functionality at a later stage. ub.edu
| Initial Functional Group | Reagents | Final Functional Group | Transformation | Reference |
| -B(OEt)₂ | H₂O₂, NaOH | -OH | Oxidation | [General Knowledge] |
| -B(OEt)₂ | NBS / NIS | -Br / -I | Halogenation | vanderbilt.edu |
| -B(OEt)₂ | H⁺ or OH⁻ (aq.) | -H | Protodeboronation | [General Knowledge] |
| -OH | Sulfonyl Chloride | -OSO₂R | Sulfonylation | ub.edu |
| -OSO₂R | NaX (X=Cl, Br, I) | -X | Halogenation (Sₙ2) | vanderbilt.edu |
Mechanistic Investigations and Computational Chemistry of Diethyl Benzo D 1 2 Dioxol 5 Ylboronate Reactivity
Elucidation of Catalytic Cycles in Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation in modern organic synthesis. nih.gov The catalytic cycle, which facilitates the coupling of an organoboron compound like Diethyl benzo[d] dntb.gov.uachemrxiv.orgdioxol-5-ylboronate with an organic halide, is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. chembites.orgnih.gov
The catalytic cycle commences with the oxidative addition of an organic halide (Ar-X) to a palladium(0) complex. chemrxiv.orgnih.gov This step is often rate-determining and involves the palladium center inserting itself into the carbon-halide bond, resulting in a palladium(II) species. chemrxiv.org Computational and experimental studies have revealed two primary mechanistic pathways for this transformation: a three-centered concerted mechanism and a nucleophilic displacement (or SNAr-like) mechanism. chemrxiv.orgchemrxiv.org
The preferred pathway is influenced by several factors, including the nature of the halide, the ligands on the palladium catalyst, and the solvent. chemrxiv.org For instance, monoligated palladium complexes, PdL, are strongly biased toward a concerted mechanism. chemrxiv.orgchemrxiv.org In contrast, bisligated complexes, PdL2, may favor a nucleophilic displacement mechanism, which is also influenced by ligand electronics and sterics. chemrxiv.orgchemrxiv.org The reaction between bromobenzene (B47551) and palladium(0) complexes has been computationally studied using DFT methods to explore these diverse mechanisms. dntb.gov.ua
Table 1: Comparison of Oxidative Addition Mechanisms
| Feature | Concerted Mechanism | Nucleophilic Displacement Mechanism |
|---|---|---|
| Transition State | Three-centered (Pd, C, X) | SNAr-like, two-centered (Pd, C) |
| Polarity | Less polar | More polar |
| Favored by | Monoligated Pd(0) complexes (PdL) | Bisligated Pd(0) complexes (PdL2), electron-poor aryl halides |
| Key Interaction | Simultaneous interaction of Pd with both carbon and the leaving group | Palladium acts as a nucleophile attacking the aryl halide |
Following oxidative addition, the transmetalation step occurs, where the organic moiety from the boron reagent is transferred to the palladium(II) center. rsc.org This step is critical as it forms the diorganopalladium(II) intermediate that precedes product formation. The mechanism of transmetalation has been a subject of extensive debate, particularly regarding the role of the base required for the reaction. chembites.orgnih.gov
Two primary pathways are considered:
The Boronate Pathway: The base (e.g., hydroxide (B78521) or alkoxide) activates the boronic ester by coordinating to the boron atom, forming a more nucleophilic tetracoordinate "ate" complex. This activated boronate then reacts with the arylpalladium(II) halide complex. nih.gov
The Metal-Hydroxo/Alkoxo Pathway: The base reacts with the arylpalladium(II) halide complex to form a more reactive arylpalladium(II) hydroxo or alkoxo complex. This species then reacts with the neutral boronic ester. chembites.orgnih.gov
Studies suggest that for boronic acids in aqueous media, the pathway involving an arylpalladium hydroxo complex is kinetically favored over the reaction of a palladium halide with a boronate. chembites.orgnih.gov For boronic esters like Diethyl benzo[d] dntb.gov.uachemrxiv.orgdioxol-5-ylboronate, the formation of Pd-O-B linked intermediates has been identified as crucial. illinois.eduresearchgate.net Investigations have shown that boronate esters can transfer their organic groups directly to palladium, in some cases at significantly enhanced rates compared to their corresponding boronic acids. illinois.edu
Ligands play a profound role in this step by influencing the electronic and steric environment of the palladium center. Bulky, electron-donating phosphine (B1218219) ligands, such as SPhos, have been shown to confer exceptional activity, facilitating the reaction even at low catalyst loadings and for sterically hindered substrates. nih.gov
The final step of the catalytic cycle is reductive elimination from the diorganopalladium(II) intermediate. nih.gov In this step, the two organic groups coupled to the palladium center form a new carbon-carbon bond, yielding the final biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. chembites.org
This step typically proceeds from a cis-diorganopalladium(II) complex. If the intermediate is in a trans configuration, a trans-to-cis isomerization must occur before reductive elimination can take place. The rate of reductive elimination is influenced by the nature of the organic groups and the ancillary ligands. Electron-withdrawing ligands can slow down this step, whereas bulky ligands can promote it by inducing steric strain that is relieved upon product formation.
Theoretical Studies and Quantum Chemical Calculations
Computational chemistry provides powerful tools to investigate reaction mechanisms, characterize intermediates and transition states, and predict reactivity, offering insights that are often difficult to obtain through experimental means alone. nih.gov
Density Functional Theory (DFT) has become a standard method for studying the mechanisms of transition-metal-catalyzed reactions, including the Suzuki-Miyaura coupling. nih.govjocpr.com DFT calculations allow for the determination of the geometries and energies of reactants, intermediates, transition states, and products along a proposed reaction pathway.
By calculating the reaction energy profile, researchers can identify the rate-determining step and understand how different components, such as ligands or bases, affect the activation energies. nih.gov For example, DFT studies on model Suzuki reactions have investigated alternative catalytic cycles, such as those starting from neutral Pd(0)L₂ complexes versus anionic [Pd(0)L₂X]⁻ species, finding both to have moderate activation energies. nih.gov These calculations have also been crucial in characterizing the transition state for the transmetalation step, revealing, for instance, a bridging coordination of an acetate (B1210297) base between the boron and palladium atoms in a model system. nih.gov
Table 2: Representative DFT-Calculated Energy Barriers for Suzuki-Miyaura Reaction Steps (Model Systems)
| Catalytic Step | System | Ligand | Calculated Activation Energy (kcal/mol) |
|---|---|---|---|
| Oxidative Addition | Ph-Br + Pd(PMe₃)₂ | PMe₃ | ~15-20 |
| Transmetalation | Ph-Pd(PMe₃)₂(OAc) + Ph-B(OH)₂ | PMe₃ | ~10-15 |
| Reductive Elimination | Ph₂-Pd(PMe₃)₂ | PMe₃ | ~5-10 |
Note: Values are approximate and highly dependent on the specific model system, functional, and basis set used in the DFT calculations.
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant (the nucleophile) and the Lowest Unoccupied Molecular Orbital (LUMO) of the other (the electrophile). youtube.com FMO analysis is a valuable tool for predicting and rationalizing the reactivity of molecules involved in the catalytic cycle. youtube.comrsc.org
In the context of Diethyl benzo[d] dntb.gov.uachemrxiv.orgdioxol-5-ylboronate, the HOMO would be associated with its nucleophilic character, particularly after activation by a base to form the boronate. The energy and spatial distribution of the HOMO can indicate the ease with which the benzo[d] dntb.gov.uachemrxiv.orgdioxol-5-yl group can be transferred. Similarly, the LUMO of the arylpalladium(II) halide intermediate is the key orbital involved in accepting electron density during the transmetalation step. youtube.com DFT calculations can provide detailed information on the energies and compositions of these frontier orbitals, helping to explain the effects of substituents on both the boronic ester and the aryl halide on reaction rates and efficiency. rsc.orgacs.org For large and complex systems, localized orbital approaches like frontier molecular orbitalets (FMOLs) can be used to pinpoint the reactive regions of the molecules. nih.gov
Computational Modeling of Catalyst-Substrate and Substrate-Reagent Interactions
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the intricate interactions between catalysts, substrates, and reagents at the molecular level. While specific computational studies on Diethyl benzo[d] nih.govresearchgate.netdioxol-5-ylboronate are not extensively documented in publicly available research, the principles derived from studies on analogous arylboronate esters in Suzuki-Miyaura cross-coupling reactions provide significant insights.
Models involving palladium catalysts with various phosphine ligands are commonly used to simulate the reaction energy profiles. The interaction between the palladium catalyst and Diethyl benzo[d] nih.govresearchgate.netdioxol-5-ylboronate is a critical aspect of these models. The initial step typically involves the formation of a palladium(0) complex, which then undergoes oxidative addition with an aryl halide. The subsequent and often rate-determining step, transmetalation, involves the transfer of the benzo[d] nih.govresearchgate.netdioxol-5-yl group from the boron atom to the palladium center.
Computational models help in visualizing the transition state of the transmetalation step. For boronate esters, the reaction is generally believed to proceed via a boronate intermediate, formed by the coordination of a base (e.g., hydroxide or alkoxide) to the boron atom. This coordination increases the nucleophilicity of the organic group to be transferred. DFT calculations can predict the geometries and energies of these intermediates and transition states.
Table 1: Calculated Energy Barriers for Transmetalation with Different Bases
| Base | Solvent | Calculated ΔG‡ (kcal/mol) |
| Hydroxide | Dioxane/Water | 15.2 |
| Ethoxide | Ethanol (B145695) | 16.8 |
| tert-Butoxide | THF | 14.5 |
Note: The data in this table is representative and derived from computational studies on similar arylboronate ester systems for illustrative purposes.
The electronic properties of the benzo[d] nih.govresearchgate.netdioxol-5-yl group, with its electron-donating methylenedioxy bridge, can influence the energetics of the transmetalation step. Computational models can quantify this effect by comparing the calculated activation energies with those of other substituted arylboronates. Furthermore, the interaction of the diethyl ester groups with the catalyst and solvent molecules can be modeled to understand their steric and electronic influence on the reaction pathway.
Kinetic and Thermodynamic Profiling of Benzo[d]nih.govresearchgate.netdioxol-5-ylboronate Transformations
Kinetic studies of transformations involving Diethyl benzo[d] nih.govresearchgate.netdioxol-5-ylboronate, primarily in the context of Suzuki-Miyaura reactions, provide experimental validation for the mechanisms proposed by computational models. While specific kinetic data for this compound is scarce, general trends observed for arylboronate esters are applicable.
The rate of the Suzuki-Miyaura coupling reaction is influenced by several factors, including the nature of the catalyst, the aryl halide, the base, and the solvent. Kinetic analyses typically involve monitoring the disappearance of reactants or the formation of the product over time, often using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).
The reaction order with respect to each component can provide valuable mechanistic information. For many Suzuki-Miyaura reactions involving boronate esters, the rate is found to be first-order in the palladium catalyst and the aryl halide, while the order with respect to the boronate ester and the base can be more complex and dependent on the specific reaction conditions.
Table 2: Representative Rate Constants for the Reaction of Diethyl benzo[d] nih.govresearchgate.netdioxol-5-ylboronate with 4-bromoanisole
| Catalyst | Base | Temperature (°C) | k_obs (s⁻¹) |
| Pd(PPh₃)₄ | K₂CO₃ | 80 | 1.2 x 10⁻⁴ |
| Pd(dppf)Cl₂ | Cs₂CO₃ | 80 | 3.5 x 10⁻⁴ |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | 80 | 8.1 x 10⁻⁴ |
Note: The data in this table is hypothetical and for illustrative purposes, based on typical kinetic data for Suzuki-Miyaura reactions of arylboronate esters.
Derivatization and Advanced Synthetic Applications of the Benzo D 1 2 Dioxol 5 Yl Moiety in Complex Molecular Architectures
Construction of Benzo[d]acs.orgnih.govdioxole-Containing Natural Products and Analogues
The prevalence of the benzo[d] acs.orgnih.govdioxole (or methylenedioxyphenyl) unit in biologically active natural products has driven the development of synthetic strategies that incorporate this scaffold efficiently. Boronate derivatives are instrumental in these syntheses, primarily through palladium-catalyzed cross-coupling reactions.
The benzo[d] acs.orgnih.govdioxole moiety is a characteristic feature of numerous benzylisoquinoline alkaloids. A unified synthetic strategy has been developed for the total synthesis of several classes of these alkaloids, including aporphines, coptisines, and dibenzopyrrocolines. acs.orgrsc.org This approach highlights the power of palladium-catalyzed reactions in constructing the core structures of these complex molecules.
A key transformation in these syntheses often involves an intramolecular biaryl coupling, where a boronic acid or ester on one part of the molecule is coupled with an aryl halide on another to form the characteristic polycyclic framework of the alkaloid. For instance, the synthesis of (S)-(+)-ovigerine, (S)-(+)-N-formylovigerine, and (+)-ovigeridimerine, all aporphine (B1220529) alkaloids, was achieved using a strategy centered on a Pd-catalyzed arylation to forge the aporphine skeleton. rsc.org
This synthetic approach is not limited to a single class of alkaloids. By modifying the strategy and combining it with other key reactions such as the Bischler-Napieralski reaction, aza-Michael addition, and N-arylation, the synthesis can be extended to other benzo[d] acs.orgnih.govdioxole-containing alkaloids like coptisines and dibenzopyrrocolines. rsc.org This unified approach allows for the efficient construction of a diverse range of complex alkaloid structures from common precursors.
Table 1: Examples of Benzo[d] acs.orgnih.govdioxole-Containing Alkaloids Synthesized via a Unified Strategy
| Alkaloid Class | Example Compound | Key Synthetic Reactions |
| Aporphines | (S)-(+)-Ovigerine | Pd-catalyzed arylation, Noyori asymmetric hydrogenation |
| Coptisines | Tetrahydrocoptisine | Aza-Michael addition, Bischler–Napieralski reaction |
| Dibenzopyrrocolines | Dibenzopyrrocoline analogues | N-arylation, modified total synthesis route |
This table summarizes the classes of alkaloids and key reactions involved in their synthesis, based on the unified strategy.
The utility of benzo[d] acs.orgnih.govdioxol-5-ylboronate extends beyond alkaloid synthesis. As a versatile coupling partner in Suzuki-Miyaura reactions, it can be used to introduce the benzo[d] acs.orgnih.govdioxole moiety into a wide array of natural product scaffolds. This modular approach is invaluable for creating analogues of existing natural products to probe structure-activity relationships or to develop new therapeutic agents. The boronic ester provides a stable, yet reactive, handle for the late-stage functionalization of complex molecules, allowing for the diversification of natural product libraries.
Modular Synthesis of Functionalized Benzo[d]acs.orgnih.govdioxol-5-yl Derivatives
Diethyl benzo[d] acs.orgnih.govdioxol-5-ylboronate and its corresponding boronic acid are key reagents for the modular synthesis of a wide range of functionalized derivatives. The ability to precisely install the benzo[d] acs.orgnih.govdioxol-5-yl group onto various molecular scaffolds has led to the creation of novel compounds with diverse potential applications.
Cinnamaldehyde (B126680) derivatives containing the benzo[d] acs.orgnih.govdioxole moiety can be synthesized efficiently using modern cross-coupling methods. Specifically, (E)-3-(Benzo[d] acs.orgnih.govdioxol-5-yl)acrylaldehyde has been prepared in good yield through a mild, base-free, palladium(II)-catalyzed oxidative Heck reaction between benzo[d] acs.orgnih.govdioxol-5-ylboronic acid and acrolein. acs.org This reaction provides a direct and selective method for forming the α,β-unsaturated aldehyde.
Reaction Scheme for the Synthesis of (E)-3-(Benzo[d] acs.orgnih.govdioxol-5-yl)acrylaldehyde
Figure 1: Palladium-catalyzed oxidative Heck reaction between benzo[d] acs.orgnih.govdioxol-5-ylboronic acid and acrolein.
These cinnamaldehyde derivatives serve as versatile synthetic intermediates. For example, they can be further elaborated into novel α-aryl substituted fosmidomycin (B1218577) analogues, which have been evaluated for their inhibitory activity against Mycobacterium tuberculosis. acs.org
Thiourea (B124793) derivatives incorporating the benzo[d] acs.orgnih.govdioxol-5-yl group have been synthesized and evaluated for their biological activities. nih.govnih.gov A common synthetic route involves the reaction of benzo[d] acs.orgnih.govdioxol-5-yl isothiocyanate with various primary or secondary amines. This modular approach allows for the generation of a library of thiourea derivatives with diverse substitution patterns. For instance, bis-benzo[d] acs.orgnih.govdioxol-5-yl thiourea derivatives have been prepared by reacting two equivalents of the isothiocyanate with one equivalent of a diamine. nih.gov
Beyond nitrogen, other heteroatoms can be used to bridge the benzo[d] acs.orgnih.govdioxole moiety to other chemical entities. For example, novel organoselenium compounds, such as diselenides incorporating the benzo[d] acs.orgnih.govdioxole subunit, have been synthesized. ias.ac.in These compounds can be prepared by the treatment of piperonal (B3395001) with sodium hydrogen selenide (B1212193), followed by further transformations. ias.ac.in The Se-Se bond in the resulting diselenide can be cleaved and reacted with electrophiles to generate unsymmetrical monoselenides, further expanding the chemical space of these heteroatom-bridged derivatives. ias.ac.in
Table 2: Synthesis of Heteroatom-Bridged Benzo[d] acs.orgnih.govdioxole Derivatives
| Derivative Class | Key Precursor | Reactant |
| Thioureas | Benzo[d] acs.orgnih.govdioxol-5-yl isothiocyanate | Various amines/diamines |
| Diselenides | Piperonal | Sodium hydrogen selenide (NaHSe) |
This table outlines the key precursors and reactants for synthesizing thiourea and diselenide derivatives of benzo[d] acs.orgnih.govdioxole.
The benzo[d] acs.orgnih.govdioxole moiety has been incorporated into more complex heterocyclic systems like pyrrolidinones and triazoles. A highly stereoselective, three-component reaction has been developed to synthesize spirooxindole pyrrolidine (B122466) derivatives. This method utilizes a 1,3-dipolar cycloaddition between a benzodioxole chalcone (B49325) and an azomethine ylide generated in situ from isatin (B1672199) and an amino acid like sarcosine (B1681465) or L-proline. nih.gov This approach allows for the rapid construction of complex, spirocyclic scaffolds containing the benzo[d] acs.orgnih.govdioxole unit in a single step.
The synthesis of benzo[d] acs.orgnih.govdioxole-containing triazoles is often achieved using "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). A synthetic route can start with a brominated benzo[d] acs.orgnih.govdioxole precursor, which is converted to an azide (B81097). worldresearchersassociations.com This azide can then undergo a Huisgen 1,3-dipolar cycloaddition with a terminal alkyne to form the 1,4-disubstituted 1,2,3-triazole ring. The bromo group on the benzodioxole ring can then be used as a handle for a subsequent Suzuki-Miyaura coupling reaction with various boronic acids to introduce further diversity into the final molecule. worldresearchersassociations.com This modular strategy allows for the synthesis of a wide range of triazole conjugates.
Indole and Related Fused Heterocyclic Conjugates
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation, and diethyl benzo[d] cymitquimica.comijcrt.orgdioxol-5-ylboronate is an excellent coupling partner for this transformation. Its application is particularly valuable in the construction of fused heterocyclic systems, which are prevalent in medicinal chemistry. The boronate enables the direct arylation of halogenated heterocyclic precursors, leading to the synthesis of complex conjugates.
A notable application involves the synthesis of substituted triazolopyridines. researchgate.net In this process, the parent boronic acid, which shares reactivity principles with its diethyl ester, is coupled with a halogenated triazolopyridine core. researchgate.net The reaction is typically catalyzed by a palladium complex, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2), in the presence of a base like potassium carbonate. researchgate.netnih.gov This methodology provides an efficient route to molecules that merge the benzo[d] cymitquimica.comijcrt.orgdioxol structural unit with other pharmacologically relevant heterocycles. researchgate.net The synthesis of indazole-based heteroaryl compounds also utilizes this strategy, coupling bromoindazoles with various heteroaryl boronic acids. nih.gov
The general conditions for such Suzuki-Miyaura couplings are summarized in the table below.
| Parameter | Typical Condition | Reference |
|---|---|---|
| Catalyst | Pd(dppf)Cl2 | researchgate.netnih.gov |
| Base | K2CO3 | researchgate.netnih.gov |
| Solvent System | 1,4-Dioxane/Water | researchgate.net |
| Temperature | 80-100 °C | researchgate.netnih.gov |
This synthetic strategy is highly valued for its functional group tolerance and reliability, allowing for the facile creation of diverse molecular libraries based on the benzo[d] cymitquimica.comijcrt.orgdioxol-5-yl scaffold. nih.gov
Phosphonate (B1237965) Derivatives
Beyond C-C bond formation, the benzo[d] cymitquimica.comijcrt.orgdioxol-5-yl moiety can be incorporated into molecules containing phosphorus, specifically as α-aminophosphonates. These compounds are of significant interest due to their structural analogy to α-amino acids and their wide range of biological activities.
A key example is the synthesis of Diethyl (benzo[d] cymitquimica.comijcrt.orgdioxol-5-yl((4-bromophenyl)amino)methyl)phosphonate. ijcrt.org This compound is prepared through a one-pot, three-component reaction involving an aldehyde (piperonal), an amine, and a dialkyl phosphite (B83602), characteristic of the Kabachnik-Fields reaction. In a related synthesis, the phosphonate was prepared by reacting triethyl phosphite with N-(benzo[d] cymitquimica.comijcrt.orgdioxol-5-ylchloromethyl)-4-bromoaniline in toluene (B28343) at reflux temperature. ijcrt.org This method directly installs the diethyl phosphonate group onto a carbon atom attached to both the benzo[d] cymitquimica.comijcrt.orgdioxol-5-yl ring and a substituted amine.
The resulting phosphonate derivative has been characterized by single-crystal X-ray diffraction, confirming its molecular structure. ijcrt.org The crystal structure analysis reveals details about bond lengths and angles, as well as intermolecular interactions, such as hydrogen bonds, that consolidate the crystal packing. ijcrt.org
| Property | Value | Reference |
|---|---|---|
| Compound Name | Diethyl (benzo[d] cymitquimica.comijcrt.orgdioxol-5-yl((4-bromophenyl)amino)methyl)phosphonate | ijcrt.org |
| Molecular Formula | C18H21BrNO5P | ijcrt.org |
| Synthetic Route | Reaction of triethyl phosphite and N-(benzo[d] cymitquimica.comijcrt.orgdioxol-5-ylchloromethyl)-4-bromoaniline | ijcrt.org |
| Key Structural Feature | α-aminophosphonate | ijcrt.org |
Strategic Deployment in Multi-Step Synthetic Cascades and Domino Reactions
The introduction of the benzo[d] cymitquimica.comijcrt.orgdioxol-5-yl group via its boronate derivative is often a critical initial step in more complex, multi-step synthetic sequences, including cascade or domino reactions. researchgate.net In this context, the boronate is not merely used to append a static fragment but to construct a key intermediate that is primed for subsequent, programmed transformations.
A powerful strategy involves using a palladium-catalyzed Suzuki-Miyaura coupling to form a C-C bond, which then positions the reactants for a subsequent intramolecular cyclization. uni-rostock.de Such sequential, palladium-catalyzed processes allow for the rapid assembly of complex polycyclic and benzo-fused heterocyclic systems from simple precursors. uni-rostock.denih.gov For example, a site-selective Suzuki-Miyaura reaction can be performed on a dihalogenated heterocycle, introducing the benzo[d] cymitquimica.comijcrt.orgdioxol-5-yl moiety at a specific position. The remaining halogen can then serve as a handle for a subsequent intramolecular C-N or C-C bond-forming reaction, leading to a fused-ring system in a cascade fashion. uni-rostock.de
These domino reactions are highly efficient, as multiple bonds are formed in a single synthetic operation without the need to isolate intermediates. researchgate.net This approach enhances atom economy and reduces waste, aligning with the principles of green chemistry. researchgate.net The strategic use of diethyl benzo[d] cymitquimica.comijcrt.orgdioxol-5-ylboronate in the initial step is therefore instrumental in designing elegant and efficient pathways to novel, complex molecular architectures that would be challenging to access through traditional linear syntheses.
Advanced Spectroscopic and Structural Characterization of Diethyl Benzo D 1 2 Dioxol 5 Ylboronate and Its Synthesized Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidationresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, providing detailed information about the chemical environment of individual atoms. For Diethyl benzo[d] rsc.orgijcrt.orgdioxol-5-ylboronate, ¹H and ¹³C NMR spectroscopy are fundamental for confirming its structure.
¹H NMR Spectroscopy: The proton NMR spectrum of Diethyl benzo[d] rsc.orgijcrt.orgdioxol-5-ylboronate is expected to show distinct signals corresponding to the aromatic protons of the benzo[d] rsc.orgijcrt.orgdioxole ring, the methylene (B1212753) protons of the dioxole group, and the ethyl groups of the boronate ester. The aromatic protons typically appear as a set of multiplets in the downfield region (δ 6.5-7.5 ppm). The two protons of the O-CH₂-O group are expected to give a characteristic singlet at approximately δ 6.0 ppm. The ethyl groups will present as a quartet for the -OCH₂- protons (around δ 4.0 ppm) and a triplet for the -CH₃ protons (around δ 1.2 ppm), with coupling between them.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For Diethyl benzo[d] rsc.orgijcrt.orgdioxol-5-ylboronate, distinct signals are expected for the aromatic carbons, the methylene carbon of the dioxole ring, and the carbons of the ethyl groups. The carbon attached to the boron atom will have a characteristic chemical shift.
In related synthesized derivatives, such as those incorporating a phosphonate (B1237965) group, 2D NMR techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to establish connectivity between different parts of the molecule. For instance, in phosphonate derivatives, correlations between protons and carbons, as well as through-bond couplings to the phosphorus atom, can be observed.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for Diethyl benzo[d] rsc.orgijcrt.orgdioxol-5-ylboronate
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 6.8 - 7.5 | m |
| O-CH₂-O | ~6.0 | s |
| -O-CH₂-CH₃ | ~4.0 | q |
| -O-CH₂-CH₃ | ~1.2 | t |
Note: Predicted values are based on general chemical shift ranges for similar functional groups.
High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Confirmationresearchgate.net
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. This allows for the unambiguous determination of the molecular formula.
For Diethyl benzo[d] rsc.orgijcrt.orgdioxol-5-ylboronate (C₁₁H₁₅BO₄), the expected exact mass can be calculated and compared with the experimentally determined value. The high resolution of the measurement helps to distinguish the target compound from other species with the same nominal mass but different elemental compositions. HRMS is also invaluable in characterizing synthesized derivatives, confirming the successful incorporation of additional moieties by the corresponding change in the exact mass. For example, in studies of synthesized benzodioxole derivatives, HRMS has been used to confirm the molecular formula of the products with high precision.
Interactive Data Table: Expected HRMS Data for Diethyl benzo[d] rsc.orgijcrt.orgdioxol-5-ylboronate
| Molecular Formula | Calculated Exact Mass [M+H]⁺ |
| C₁₁H₁₅BO₄ | 223.1136 |
Note: The calculated exact mass is for the protonated molecule.
X-ray Crystallography for Definitive Solid-State Structural Analysis
For instance, the crystal structure of Diethyl (benzo[d] rsc.orgijcrt.orgdioxol-5-yl((4-bromophenyl)amino)methyl)phosphonate has been reported. ijcrt.org In this derivative, the benzo[d] rsc.orgijcrt.orgdioxole ring system is essentially planar. ijcrt.org The bond lengths and angles within this moiety are consistent with those of other reported benzo[d] rsc.orgijcrt.orgdioxole-containing structures. researchgate.nethmdb.ca The crystal packing of such derivatives is often stabilized by a network of intermolecular interactions, including hydrogen bonds and C-H···π interactions. ijcrt.org
In another related compound, 2-(benzo[d] rsc.orgijcrt.orgdioxol-5-yl)-2,3-dihydro-1H-naphtho[1,8-de] rsc.orgijcrt.orgadelphi.edudiazaborinine, the benzo[d] rsc.orgijcrt.orgdioxole group is also a key structural component, and its crystallographic data has been deposited. nih.gov
Interactive Data Table: Crystallographic Data for a Related Benzo[d] rsc.orgijcrt.orgdioxole Derivative
| Parameter | Diethyl (benzo[d] rsc.orgijcrt.orgdioxol-5-yl((4-bromophenyl)amino)methyl)phosphonate ijcrt.org |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 26.543(3) |
| b (Å) | 7.9780(10) |
| c (Å) | 20.375(3) |
| β (°) | 109.434(5) |
| Volume (ų) | 4070.3(10) |
Complementary Spectroscopic Methods (e.g., IR, UV-Vis) for Elucidating Molecular Features and Reaction Progress
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable complementary information about the functional groups and electronic properties of molecules.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For Diethyl benzo[d] rsc.orgijcrt.orgdioxol-5-ylboronate, characteristic IR absorption bands would be expected for the C-H stretching of the aromatic ring and the ethyl groups, the C=C stretching of the aromatic ring, the C-O stretching of the dioxole and ester groups, and the B-O stretching of the boronate ester. The B-O stretching vibrations in boronate esters typically appear in the region of 1300-1400 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated π-systems. The benzo[d] rsc.orgijcrt.orgdioxole moiety is a chromophore that absorbs in the UV region. The UV-Vis spectrum of Diethyl benzo[d] rsc.orgijcrt.orgdioxol-5-ylboronate is expected to show absorption bands corresponding to the π-π* transitions of the aromatic ring. In derivatives where the benzo[d] rsc.orgijcrt.orgdioxole is part of a larger conjugated system, such as in chalcones, the absorption maximum can be shifted to longer wavelengths (bathochromic shift), extending into the visible region. For example, the experimental UV-Vis absorption spectrum of (E)-1-(Benzo[d] rsc.orgijcrt.orgdioxol-5-yl)-3-([2,2′-bithiophen]-5-yl)prop-2-en-1-one shows a major absorption band at 400 nm, which is attributed to the extended π-conjugation.
Interactive Data Table: Expected IR and UV-Vis Absorptions for Diethyl benzo[d] rsc.orgijcrt.orgdioxol-5-ylboronate
| Spectroscopic Technique | Functional Group / Transition | Expected Absorption Range |
| IR | Aromatic C-H stretch | 3000-3100 cm⁻¹ |
| IR | Aliphatic C-H stretch | 2850-3000 cm⁻¹ |
| IR | Aromatic C=C stretch | 1450-1600 cm⁻¹ |
| IR | B-O stretch | 1300-1400 cm⁻¹ |
| IR | C-O stretch | 1000-1300 cm⁻¹ |
| UV-Vis | π-π* (Aromatic) | 250-300 nm |
Note: These are general expected ranges and can vary based on the specific molecular environment.
Future Directions and Emerging Research Avenues in Benzo D 1 2 Dioxol 5 Ylboronate Chemistry
Advancements in Green Chemistry Approaches for Sustainable Boronate Synthesis and Transformations
The principles of green chemistry are becoming increasingly integral to the synthesis and modification of boronate esters, including Diethyl benzo[d] nih.govrsc.orgdioxol-5-ylboronate. purkh.comresearchgate.net This paradigm shift is driven by the need to reduce hazardous waste, improve energy efficiency, and utilize renewable resources. purkh.com Key areas of advancement include the development of environmentally friendly catalysts, the use of alternative reaction media, and the exploration of electrochemical methods.
Development of Environmentally Benign Catalytic Systems
A primary focus in sustainable boronate synthesis is the replacement of conventional catalysts with more eco-friendly alternatives. nih.govhilarispublisher.com Research is moving towards catalysts that are derived from abundant, non-toxic materials, exhibit high efficiency under mild conditions, and can be easily separated and recycled. hilarispublisher.com
Key Developments:
Heterogeneous Catalysts: The use of solid-supported catalysts, such as metal nanoparticles on various substrates, is a significant advancement. hilarispublisher.com These systems offer straightforward recovery and reuse, minimizing waste and process costs.
Organocatalysis: Metal-free catalytic systems are gaining traction. For instance, certain boronic acids themselves can act as catalysts in reactions like acylations and aldol (B89426) reactions, proceeding through the formation of acyloxyboronic acid intermediates. nih.gov This avoids the use of heavy metals, contributing to a greener process.
Micellar Catalysis: Performing reactions in water using surfactants to create micelles that can solubilize organic reagents is a promising green approach. rsc.org For the borylation of aryl bromides, palladium catalysis under micellar conditions has proven effective, allowing the reaction to proceed efficiently in water. organic-chemistry.org
The table below summarizes some environmentally benign catalytic approaches relevant to boronate synthesis.
| Catalytic Approach | Catalyst Example | Advantages | Relevant Reactions |
| Organocatalysis | Phenylboronic Acid | Metal-free, avoids heavy metal contamination. nih.gov | Biginelli and Hantzsch reactions, dehydrative C-C bond formation. nih.govacs.org |
| Heterogeneous Catalysis | Palladium on a solid support | Easy separation, reusability, reduced metal leaching. hilarispublisher.com | Suzuki-Miyaura coupling, Miyaura borylation. organic-chemistry.org |
| Micellar Catalysis | Pd precursor with Sphos ligand in surfactant solution | Enables reactions in water, reduces organic solvent waste. rsc.orgorganic-chemistry.org | Borylation of aryl bromides. organic-chemistry.org |
Exploration of Solvent-Free and Aqueous Reaction Media
Reducing or eliminating the use of volatile organic solvents (VOCs) is a cornerstone of green chemistry. nih.gov Consequently, significant research has been directed towards performing boronate syntheses and transformations in water or under solvent-free conditions.
Aqueous Media: Water is an ideal green solvent due to its non-toxicity, availability, and safety. rsc.org Technology has been developed that allows Suzuki-Miyaura couplings involving N-methyliminodiacetic acid (MIDA) boronates to be conducted in water as the sole medium, often at room temperature. nih.gov This approach significantly lowers the environmental impact, as no organic solvent is used at any stage, from the reaction to product isolation. nih.gov
Solvent-Free (Neat) Conditions: Conducting reactions without a solvent can lead to higher reaction rates, reduced waste, and simplified workup procedures. nih.gov For certain organocatalyzed reactions, solvent-free conditions have been shown to provide excellent conversions, sometimes even allowing for a reduction in catalyst loading due to the increased concentration of reactants. nih.gov Multicomponent reactions (MCRs), which form a product from three or more starting materials in a single step, are particularly well-suited for solvent-free conditions and align with green chemistry principles by maximizing atom economy. nih.gov
Electrochemical Approaches in Boronate Functionalization
Electrochemistry offers a powerful and sustainable alternative to traditional chemical redox reactions for functionalizing boronate compounds. By using electricity as a "reagent," these methods can minimize the use of chemical oxidants and reductants, thereby reducing waste.
Boronic acids and their derivatives are being increasingly employed in the development of electrochemical sensors. rsc.org Their ability to bind with diols to form cyclic complexes is a key feature in designing sensors for biological analytes. rsc.org Furthermore, emerging research in electrochemical synthesis is demonstrating novel ways to form and functionalize boron-containing compounds. For example, electroreductive conditions can transform benzylic alcohols and related compounds into boronic esters using pinacolborane. organic-chemistry.org Another innovative approach involves the electrochemical exfoliation of bulk boron to produce borophene, showcasing the potential of electrochemistry to create novel boron-based materials. nih.gov
Exploration of Diethyl benzo[d]nih.govrsc.orgdioxol-5-ylboronate in Materials Science and Polymer Chemistry
The unique chemical properties of the boronate functional group, particularly its ability to form reversible covalent bonds with diols, make Diethyl benzo[d] nih.govrsc.orgdioxol-5-ylboronate and related compounds attractive building blocks for advanced materials.
Potential Applications:
Sensing and Detection: Boronic acids are widely used in chemical sensors. rsc.org The interaction with 1,2- or 1,3-diols, which are common motifs in sugars and other biological molecules, can be transduced into an electrochemical or optical signal. rsc.org Functionalizing materials like magnetic nanoparticles with boronic acids allows for the capture and quantification of sugars. nih.gov
Functional Polymers: Incorporating boronate esters into polymer chains can impart unique functionalities. These polymers can be designed to be responsive to specific stimuli, such as changes in pH or the presence of saccharides. This responsivity can be harnessed for applications in drug delivery, self-healing materials, and smart coatings.
Organic Electronics: The benzo[d] nih.govrsc.orgdioxole core is a common fragment in organic electronic materials. The ability to easily form carbon-carbon bonds via the boronate ester (e.g., through Suzuki-Miyaura coupling) makes it a valuable synthon for constructing complex conjugated systems used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Design and Discovery of Novel Catalytic Systems for Enhanced Boronate Reactivity
While palladium-catalyzed reactions are the workhorse for boronate transformations, the search for novel catalytic systems continues, aiming to improve reactivity, expand substrate scope, and enable new types of transformations. mdpi.com
Advanced Ligand Design: The development of sophisticated phosphine (B1218219) ligands, such as SPhos, has been crucial for improving the efficiency of Suzuki-Miyaura couplings, particularly for challenging substrates. mdpi.com
Alternative Metal Catalysts: Catalysts based on other transition metals like nickel, rhodium, and cobalt are being explored to provide alternative or complementary reactivity to palladium. organic-chemistry.orgorganic-chemistry.org For instance, cobalt complexes have been used for the hydroboration of alkenes, sometimes with unusual regioselectivity. organic-chemistry.org
Photocatalysis: Visible-light photocatalysis has emerged as a mild and powerful tool in organic synthesis. organic-chemistry.org This approach can generate radical intermediates from boronic acids or their derivatives under gentle conditions, enabling novel C-C bond formations that are difficult to achieve with traditional methods. acs.org
Enhanced Nucleophilicity: The reactivity of boronic esters can be dramatically increased by converting them into more nucleophilic boronate "ate" complexes. acs.orgacs.org The addition of an organolithium reagent to an allylboronic ester, for example, increases its nucleophilicity by several orders of magnitude, allowing it to react with a wide range of electrophiles with high selectivity and stereospecificity. acs.org
The following table highlights different strategies for enhancing boronate reactivity.
| Strategy | Catalytic System / Method | Outcome |
| Ligand Development | Palladium complexes with bulky, electron-rich phosphine ligands (e.g., SPhos). mdpi.com | Improved efficiency and scope for Suzuki-Miyaura couplings. mdpi.com |
| Photocatalysis | Iridium or Ruthenium-based photocatalysts with visible light. organic-chemistry.org | Enables novel bond formations via radical pathways under mild conditions. acs.org |
| Alternative Metals | Cobalt or Rhodium complexes. organic-chemistry.org | Provides complementary reactivity; enables reactions like hydroboration. organic-chemistry.org |
| Ate Complex Formation | Addition of an organolithium reagent to a boronic ester. acs.org | Dramatically increases nucleophilicity for reactions with electrophiles. acs.org |
Integration with High-Throughput Experimentation and Automated Synthesis Platforms for Accelerated Discovery
The fields of chemical synthesis and catalyst development are being revolutionized by automation and high-throughput experimentation (HTE). acs.orgyoutube.com These technologies allow researchers to perform and analyze a massive number of experiments in parallel, significantly accelerating the pace of discovery and optimization. youtube.com
High-Throughput Experimentation (HTE): HTE utilizes multi-well plates to rapidly screen a wide array of reaction conditions (e.g., catalysts, ligands, solvents, bases) on a small scale. youtube.com This approach is ideally suited for optimizing reactions like the Suzuki-Miyaura coupling, allowing for the rapid identification of optimal conditions for specific substrates. acs.org HTE has been used to assess various parameters in Ir-catalyzed C-H borylations, uncovering unconventional conditions that were key to success for difficult substrates. researchgate.net
Automated Synthesis Platforms: Robotic systems, sometimes referred to as "chemputers," can perform entire multi-step syntheses automatically. researchgate.netmerckmillipore.com These platforms combine liquid handling robotics with various modules for heating, cooling, purification, and analysis. wikipedia.org Automated synthesizers have been developed that utilize stable boronate precursors, such as MIDA boronates, as building blocks to construct complex molecules in an iterative fashion. researchgate.netacs.org This technology not only speeds up the synthesis of compound libraries for drug discovery but also makes complex synthesis accessible to non-specialists. acs.orgbionity.com The integration of machine learning with these platforms further promises to accelerate the discovery of new materials and reaction pathways. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
